Bis-PEG13-acid

Catalog No.
S1767319
CAS No.
892155-64-5
M.F
C30H58O17
M. Wt
690.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-acid

CAS Number

892155-64-5

Product Name

Bis-PEG13-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H58O17

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)

InChI Key

KOVYBDAGTRVAAO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bis-PEG13-acid

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Description

The exact mass of the compound Bis-PEG13-acid is 690.3674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Origin and Significance

PEG linkers are synthetic, hydrophilic polymers widely used in bioconjugation reactions to connect various biomolecules like proteins, peptides, and drugs. Bis-PEG13-acid, specifically, possesses two terminal carboxylic acid groups, making it valuable for attaching biomolecules with primary amine functionalities. This allows for the creation of stable conjugates with tailored properties, such as improved solubility, reduced immunogenicity, and enhanced drug delivery efficacy [].


Molecular Structure Analysis

Key features

Bis-PEG13-acid has a linear structure consisting of a central PEG chain with thirteen repeating oxyethylene units (CH2-CH2-O) flanked by two carboxylic acid groups (COOH) at each end. The PEG spacer imparts hydrophilicity, promoting water solubility and minimizing aggregation of the conjugated biomolecule. The terminal carboxylic acids serve as reactive groups for amide bond formation with primary amines on biomolecules.

Notable aspects

The length of the PEG chain (13 units) provides a balance between flexibility and rigidity. A longer chain offers increased water solubility and reduced protein aggregation but can also decrease stability and hinder target binding. Conversely, a shorter chain offers better stability and target accessibility but may limit solubility [].


Chemical Reactions Analysis

Synthesis

Reactions with biomolecules

R-COOH (Bis-PEG13-acid) + H2N-Biomolecule + EDC -> R-CO-NH-Biomolecule + byproduct (where R represents the Bis-PEG13-acid structure)

Decomposition

Information on the specific decomposition pathways of Bis-PEG13-acid is limited. However, PEG-based molecules are generally stable under physiological conditions but can degrade under extreme temperatures or harsh acidic/basic environments through hydrolysis of the ester bonds in the PEG backbone [].


Physical And Chemical Properties Analysis

  • Melting point: Likely low, possibly below room temperature [].
  • Boiling point: High, likely above 200°C due to the PEG chain [].
  • Solubility: Highly soluble in water due to the PEG spacer.
  • Stability: Stable under physiological conditions (pH 7.4, 37°C) [].

PROTAC Linker:

  • Bis-PEG13-acid is a PEG-based PROTAC linker. PROTAC stands for Proteolysis-Targeting Chimera, a molecule designed to degrade specific proteins within a cell.
  • The linker plays a crucial role in connecting two crucial components of a PROTAC molecule:
    • Target protein binding moiety: This binds to the protein targeted for degradation.
    • E3 ubiquitin ligase recruiting moiety: This recruits the cell's natural protein degradation machinery (ubiquitin-proteasome system) to the target protein, leading to its elimination.
  • Bis-PEG13-acid offers several advantages as a PROTAC linker:
    • Hydrophilic PEG spacer: This spacer increases the linker's water solubility, allowing it to function effectively within the cellular environment.
    • Terminal carboxylic acid groups: These groups can readily react with primary amine groups on target molecules and E3 ligase recruiting moieties, facilitating PROTAC assembly.

Bioconjugation:

  • Beyond PROTACs, Bis-PEG13-acid can be used for bioconjugation, the process of linking various biomolecules together.
  • Its terminal carboxylic acid groups enable conjugation to various biomolecules containing primary amines, such as:
    • Proteins
    • Peptides
    • Antibodies
    • Oligonucleotides
  • This conjugation allows researchers to create novel biomolecules with desired properties, such as improved stability, targeting capabilities, or therapeutic efficacy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.7

Exact Mass

690.3674

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid

Dates

Modify: 2023-08-15
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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